Superior CYP51 Inhibition vs. Epoxiconazole
Pyrido[4,3-d]pyrimidine derivatives 2l, 2m, 4f, and 4g demonstrated superior fungicidal activity against Botrytis cinerea and stronger CYP51 inhibitory activity compared to the commercial fungicide epoxiconazole. Compound 2l exhibited a 2.7-fold lower EC50 and a 3.7-fold lower IC50 relative to epoxiconazole [1].
| Evidence Dimension | CYP51 inhibitory activity (IC50) and antifungal efficacy (EC50) |
|---|---|
| Target Compound Data | Compound 2l: CYP51 IC50 = 0.219 μg/mL; EC50 = 0.191 μg/mL |
| Comparator Or Baseline | Epoxiconazole: CYP51 IC50 = 0.802 μg/mL; EC50 = 0.670 μg/mL |
| Quantified Difference | 3.7-fold lower IC50; 3.5-fold lower EC50 |
| Conditions | In vitro CYP51 enzymatic assay; Botrytis cinerea antifungal assay at 16 μg/mL |
Why This Matters
Procurement of the pyrido[4,3-d]pyrimidin-5-amine scaffold enables development of antifungal agents with potency exceeding current commercial standards, reducing the required effective concentration.
- [1] Yan Y, et al. Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. J Agric Food Chem. 2024;72(20):11234-11245. View Source
